Behenyl arachidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

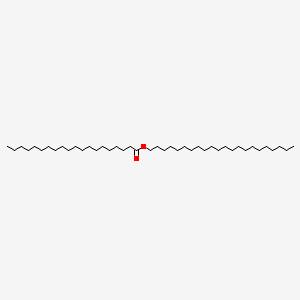

Structure

2D Structure

Properties

IUPAC Name |

docosyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-26-24-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBFFXWJPXHRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195064 | |

| Record name | Behenyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-87-1 | |

| Record name | Docosyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42232-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenyl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Behenyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEHENYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SAW92S93G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Behenyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl arachidate (docosyl eicosanoate) is a saturated wax ester composed of behenyl alcohol and arachidic acid. Its long, saturated hydrocarbon chains confer upon it a waxy, lipophilic nature, making it a valuable excipient in the pharmaceutical, cosmetic, and food industries. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and a summary of its synthesis. This information is intended to support researchers and formulation scientists in leveraging the unique properties of this molecule for advanced applications.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its functionality in various formulations. These properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Docosyl eicosanoate | [1][2][3][4] |

| Synonyms | This compound, Docosanyl eicosanoate, n-Docosyl n-eicosanoate | [3] |

| CAS Number | 42232-87-1 | |

| Molecular Formula | C42H84O2 | |

| Molecular Weight | 621.12 g/mol | |

| Physical State | White crystalline solid |

Table 2: Thermal and Solubility Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 75-80 °C | |

| Boiling Point (Predicted) | 608.3 ± 23.0 °C | |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility | Soluble in ethanol, ether, and dimethylformamide. Generally soluble in nonpolar organic solvents, with solubility increasing with temperature. |

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound is crucial for its application. The following section details standard experimental methodologies.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point and other thermal transitions of crystalline materials like this compound.

Objective: To determine the melting temperature (Tm) of this compound.

Materials and Equipment:

-

This compound sample (high purity)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Analytical balance (accurate to ±0.001 mg)

-

Inert purge gas (e.g., Nitrogen)

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Ensure a constant flow of inert purge gas through the cell to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 100°C).

-

Hold the sample at this temperature for a few minutes to erase any prior thermal history.

-

Cool the sample back to the starting temperature at the same controlled rate.

-

Reheat the sample using the same heating rate as the first scan.

-

-

Data Analysis: The melting point is determined from the second heating scan to ensure the analysis is performed on a sample with a consistent thermal history. The peak temperature of the endothermic event on the thermogram corresponds to the melting point (Tm). The area under the peak can be integrated to determine the enthalpy of fusion.

Protocol 2: Analysis by Gas Chromatography (GC) after Derivatization

Gas chromatography is a common technique for separating and analyzing volatile compounds. As this compound is a large molecule with a high boiling point, it is not suitable for direct GC analysis. It must first be transesterified to form its constituent fatty acid methyl ester (FAME), which is more volatile.

Objective: To analyze the fatty acid composition of this compound.

Materials and Equipment:

-

This compound sample

-

Boron trichloride-methanol solution (12-14% w/v) or other esterification reagents

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Capillary column suitable for FAME analysis (e.g., polar stationary phase like biscyanopropyl polysiloxane)

-

Reaction vials with screw caps

-

Heating block or water bath

Methodology:

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Accurately weigh approximately 10-20 mg of the this compound sample into a reaction vial.

-

Add 2 mL of boron trichloride-methanol solution to the vial.

-

Seal the vial and heat at 60-100°C for 5-10 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of water.

-

Shake the vial vigorously and then allow the layers to separate.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Gas Chromatography Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the hexane solution containing the FAMEs into the GC.

-

Separation: The FAMEs are separated on the capillary column based on their boiling points and interaction with the stationary phase. A temperature gradient program is typically used to ensure good separation of all components.

-

Detection: The separated FAMEs are detected by the flame ionization detector.

-

Identification: The resulting arachidic acid methyl ester is identified by comparing its retention time with that of a known standard.

-

Synthesis of this compound

This compound is synthesized through the esterification of arachidic acid with behenyl alcohol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.

References

An In-depth Technical Guide to Behenyl Arachidate (CAS Number: 42232-87-1) for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl arachidate (CAS: 42232-87-1), a wax ester, is a specialty lipid with growing interest in the pharmaceutical and cosmetic industries.[1][2] Composed of behenyl alcohol and arachidic acid, its highly lipophilic nature and solid-state properties at room temperature make it a compelling candidate for various applications, including as a matrix-forming agent in controlled-release drug delivery systems and as a stabilizing component in topical formulations.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential pharmaceutical applications of this compound, with a focus on its utility in drug development. While specific research on this compound in advanced drug delivery systems is emerging, this guide will also draw upon data from structurally similar and well-researched lipids, such as behenyl behenate and glyceryl behenate, to illustrate its potential applications.

Chemical and Physical Properties

This compound, also known as docosyl eicosanoate, is a long-chain saturated wax ester.[3] Its chemical structure consists of a C22 fatty alcohol (behenyl alcohol) esterified with a C20 saturated fatty acid (arachidic acid).[2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 42232-87-1 | |

| Synonyms | Docosyl eicosanoate, Docosanyl eicosanoate, n-Docosyl n-eicosanoate | |

| Molecular Formula | C42H84O2 | |

| Molecular Weight | 621.12 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and dimethylformamide. | |

| Melting Point | Approximately 75-80 °C | |

| Purity (typical) | >99% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of behenyl alcohol and arachidic acid. This reaction is generally carried out at an elevated temperature in the presence of an acid catalyst. The resulting ester is then purified, often through crystallization or freeze crystallization, to yield a high-purity product.

Representative Experimental Protocol for Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, combine equimolar amounts of arachidic acid and behenyl alcohol.

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (e.g., 1-2 mol%).

-

Reaction Conditions: Heat the mixture to a temperature of 140-160°C under an inert atmosphere (e.g., nitrogen) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Work-up: Once the reaction is complete, cool the mixture and dissolve it in a suitable organic solvent. Wash the organic phase with a dilute solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to obtain a high-purity product.

Analytical Methods for Characterization

The characterization of this compound and formulations containing it is crucial for quality control and research purposes. A combination of chromatographic and thermal analysis techniques is typically employed for the analysis of wax esters.

Table 2: Analytical Techniques for the Characterization of Wax Esters

| Technique | Application | Key Parameters and Observations | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination, identification, and quantification of isomers. | Requires high temperatures; may necessitate derivatization. Provides detailed structural information. | |

| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Quantification of a broad range of wax esters, including high molecular weight and thermally labile compounds. | Minimal sample preparation; universal detection for non-volatile analytes. | |

| Differential Scanning Calorimetry (DSC) | Determination of melting point, crystallinity, and polymorphism. | A sharp endothermic peak is expected around the melting point. | |

| X-ray Diffraction (XRD) | Investigation of the crystalline structure and polymorphism. | The diffraction pattern provides a fingerprint of the crystalline lattice. |

Representative Experimental Protocol for HPLC-ELSD Analysis

The following protocol is a representative method for the analysis of wax esters and can be adapted for this compound.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable organic solvent, such as a mixture of chloroform and methanol (2:1, v/v).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using two solvents, such as methanol (A) and chloroform (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

ELSD Conditions:

-

Drift Tube Temperature: Optimize based on the mobile phase composition (e.g., 40-60°C).

-

Nebulizer Gas Flow: Typically nitrogen, at a pressure of 2-3 bar.

-

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Pharmaceutical Applications in Drug Development

While this compound is more commonly found in cosmetic formulations as a stabilizer and thickener, its physicochemical properties suggest significant potential as a pharmaceutical excipient, particularly in the development of controlled-release drug delivery systems. Its high lipophilicity, solid nature, and sharp melting point make it an excellent candidate for creating solid lipid nanoparticles (SLNs) and matrix-based tablets.

Potential as a Matrix for Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers that can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release. The solid lipid matrix is a key component of SLNs, and this compound's properties are well-suited for this application.

5.1.1. Representative Experimental Protocol for SLN Preparation (Hot Homogenization Technique)

This protocol, commonly used for lipids like glyceryl behenate, can be adapted for this compound.

-

Lipid Phase Preparation: Melt this compound at a temperature approximately 5-10°C above its melting point. Disperse or dissolve the lipophilic active pharmaceutical ingredient (API) in the molten lipid.

-

Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., polysorbate 80, poloxamer 188) and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

-

Cooling and Crystallization: Cool the resulting nanoemulsion in an ice bath to facilitate the crystallization of the lipid, forming the solid lipid nanoparticles.

-

Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in vitro drug release profile.

Potential in Oral and Topical Formulations

This compound's waxy nature makes it suitable for use in oral solid dosage forms as a matrix-forming agent to achieve sustained drug release. In topical formulations, it can act as a structuring agent, viscosity modifier, and emollient, potentially enhancing the stability and skin feel of creams and ointments.

Safety and Toxicology

Available safety data for this compound and similar long-chain esters indicate a low order of toxicity. It is generally considered a non-irritating and non-sensitizing material, making it suitable for use in both pharmaceutical and cosmetic products. A safety data sheet for this compound indicates that it is not classified as a hazardous substance.

Table 3: Safety Profile of this compound

| Endpoint | Observation | Reference(s) |

| Acute Toxicity | Generally considered a low-toxic substance. | |

| Skin Irritation | Not classified as a skin irritant. | |

| Eye Irritation | Not classified as an eye irritant. | |

| Sensitization | Not expected to be a sensitizer. |

Conclusion

This compound (CAS: 42232-87-1) is a high-purity wax ester with well-defined chemical and physical properties. Its characteristics, particularly its lipophilicity, solid-state nature, and favorable safety profile, make it a promising excipient for the pharmaceutical industry. While direct research into its application in advanced drug delivery systems is still developing, the extensive data available for structurally similar lipids strongly suggest its potential as a valuable component in the formulation of controlled-release oral dosage forms and as a functional ingredient in topical preparations. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their formulation endeavors. Further research is warranted to fully elucidate its performance in various drug delivery platforms and to establish its role as a key excipient in modern pharmaceutical development.

References

An In-depth Technical Guide to Behenyl Arachidate for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of behenyl arachidate, a long-chain wax ester. It covers its chemical identity, physicochemical properties, relevant experimental protocols, and biological significance, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is the ester formed from behenyl alcohol (docosanol) and arachidic acid (eicosanoic acid). Its chemical structure consists of a 20-carbon fatty acid chain linked to a 22-carbon fatty alcohol chain.

For clarity in scientific literature and databases, a comprehensive list of synonyms and identifiers for this compound is provided below.

| Identifier Type | Identifier | Citation |

| Systematic Name | Docosyl eicosanoate | [1][2][3] |

| Common Synonyms | Docosanyl eicosanoate, n-Docosyl n-eicosanoate | [2] |

| CAS Number | 42232-87-1 | [2] |

| Molecular Formula | C42H84O2 | |

| Molecular Weight | 621.12 g/mol | |

| InChI Key | XRBFFXWJPXHRME-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a waxy solid at room temperature with low solubility in water and good solubility in non-polar organic solvents. While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related behenyl behenate (the ester of behenyl alcohol and behenic acid) provide a reliable estimate of its characteristics.

| Property | Value (for Behenyl Behenate as an analogue) | Citation |

| Melting Point | 70 - 74 °C | |

| Physical State | Waxy Solid | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of arachidic acid and behenyl alcohol. A general protocol using a solid acid catalyst is described below.

Materials:

-

Arachidic acid

-

Behenyl alcohol

-

Sulfated zirconia or a similar solid acid catalyst

-

Toluene (or another suitable solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, combine equimolar amounts of arachidic acid and behenyl alcohol.

-

Add the solid acid catalyst (e.g., 10 wt% of the limiting reagent).

-

Add a suitable solvent like toluene to facilitate the reaction, and equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the catalyst.

-

Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a waxy solid.

Synthesis workflow for this compound.

Analysis of this compound

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of wax esters like this compound.

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable organic solvent such as hexane or chloroform.

-

For analysis of the constituent fatty acid and alcohol, a derivatization step (transesterification) to form fatty acid methyl esters (FAMEs) and the free fatty alcohol is necessary. This can be achieved by heating the sample with methanolic HCl or BF3-methanol.

GC-MS Conditions (for intact ester):

-

Column: A high-temperature, non-polar capillary column (e.g., DB-5HT).

-

Injector Temperature: 300-350°C.

-

Oven Program: Start at a low temperature (e.g., 150°C), then ramp up to a high final temperature (e.g., 350-380°C) to ensure elution of the high molecular weight wax ester.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show characteristic fragmentation patterns, including ions corresponding to the fatty acid and fatty alcohol moieties.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of this compound without the need for derivatization.

HPLC Conditions:

-

Column: A C18 or C30 reverse-phase column.

-

Mobile Phase: A gradient of non-polar solvents such as isopropanol, acetonitrile, and/or chloroform.

-

Detector: Since this compound lacks a UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is required.

-

Column Temperature: Elevated temperatures (e.g., 40-60°C) may be necessary to improve solubility and peak shape.

Analytical workflows for this compound.

Biological Significance and Metabolism

Metabolism of Wax Esters

This compound, as a wax ester, is generally considered to be metabolized in the mammalian body through hydrolysis by lipases and carboxylesterases, primarily in the small intestine. This enzymatic action breaks the ester bond, releasing the constituent behenyl alcohol and arachidic acid, which are then available for absorption and further metabolism.

Metabolic fate of ingested this compound.

Biological Roles of Constituent Molecules

The biological effects of this compound are primarily attributed to its hydrolysis products:

-

Behenyl Alcohol (Docosanol): This long-chain saturated fatty alcohol is used in topical applications as an emollient, emulsifier, and thickener. It is known to have antiviral properties and is the active ingredient in some topical treatments for herpes simplex virus (cold sores).

-

Arachidic Acid (Eicosanoic Acid): A saturated fatty acid found in some vegetable oils. As a saturated fatty acid, it can be a source of metabolic energy.

The consumption of wax esters from marine sources has been studied for potential health benefits, including anti-inflammatory and anti-obesogenic effects, which are attributed to the combined effects of the released fatty acids and fatty alcohols.

Dermal Absorption

For topical applications, long-chain wax esters like this compound are generally considered to have low dermal penetration. They primarily remain on the surface of the skin, where they can act as emollients and form a protective barrier to reduce water loss. The systemic absorption of mineral oils and waxes through the skin is reported to be negligible, suggesting a low risk of systemic toxicity from topical use.

References

An In-depth Technical Guide to the Physical Properties of Docosyl Eicosanoate

For Researchers, Scientists, and Drug Development Professionals

Docosyl eicosanoate (CAS RN: 42232-87-1), a long-chain wax ester, is of significant interest in various scientific and industrial fields, including pharmaceuticals and cosmetics, due to its unique physicochemical properties. This technical guide provides a detailed overview of its melting and boiling points, complete with experimental methodologies for their determination.

Data Presentation

The physical properties of docosyl eicosanoate are critical for its application and formulation. The following table summarizes the available quantitative data for its melting and boiling points.

| Property | Value | Units | Notes |

| Melting Point | 75 - 80 | °C | [1] |

| Boiling Point | 608.3 ± 23.0 | °C | Predicted |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental to characterizing a chemical substance. The following are detailed methodologies representative of the techniques used for determining these properties for long-chain esters like docosyl eicosanoate.

1. Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[2]

-

Apparatus:

-

Procedure:

-

Sample Preparation: The docosyl eicosanoate sample must be thoroughly dried to remove any solvent, as impurities can depress the melting point. The dried sample is then finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

-

Approximate Melting Point Determination: A preliminary, rapid heating of the sample (e.g., a ramp rate of 10-20 °C per minute) is conducted to determine an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 15-20 °C below the rough melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1.0 °C).

-

Replicate Measurements: The procedure should be repeated at least twice with fresh samples to ensure the reproducibility of the results.

-

2. Boiling Point Determination (Distillation Method)

For high-boiling-point compounds like docosyl eicosanoate, standard distillation methods are employed. Due to its very high boiling point, vacuum distillation is often necessary to prevent decomposition.

-

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Vacuum source and pressure gauge (for vacuum distillation)

-

-

Procedure:

-

Apparatus Assembly: A simple or vacuum distillation apparatus is assembled. The distillation flask is charged with the docosyl eicosanoate sample and a few boiling chips or a stir bar to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side arm of the distillation flask leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is gently heated. The heating rate is controlled to achieve a slow and steady distillation rate, typically 1-2 drops of distillate per second.

-

Boiling Point Observation: The temperature is recorded when it stabilizes during the distillation process. This stable temperature, observed while the liquid is actively boiling and condensing, is the boiling point at the recorded atmospheric or vacuum pressure.

-

Pressure Correction: If the boiling point is determined at a pressure other than standard atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a synthesized chemical compound like docosyl eicosanoate.

Caption: Workflow for Physical Property Characterization.

References

The Solubility of Behenyl Arachidate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of behenyl arachidate (docosyl eicosanoate), a long-chain wax ester. A thorough understanding of its solubility characteristics is crucial for its application in pharmaceuticals, cosmetics, and other industries where it functions as a thickener, structuring agent, and in controlled-release formulations. Due to the scarcity of publicly available quantitative solubility data for this compound, this guide also includes data for structurally similar compounds to provide a comparative framework.

Core Principles of this compound Solubility

This compound (C42H84O2) is a large, non-polar molecule due to its long hydrocarbon chains. Its solubility is primarily governed by the "like dissolves like" principle. Consequently, it exhibits poor solubility in polar solvents such as water and greater solubility in non-polar organic solvents.[1] The dissolution of this compound, like other wax esters, is an endothermic process, meaning its solubility generally increases with a rise in temperature.

Qualitative solubility information suggests that this compound is soluble in organic solvents such as ethanol, ether, and dimethylformamide.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound and Similar Wax Esters

| Compound | Solvent Classification | Solvent | Solubility |

| This compound | Polar Aprotic | Dimethylformamide | Soluble |

| Ether | Diethyl Ether | Soluble | |

| Alcohol | Ethanol | Soluble | |

| Behenyl Stearate | Halogenated Hydrocarbon | Chloroform | Soluble (when heated) |

| Ether | Ether | Soluble (when heated) | |

| Cetyl Palmitate | Alcohol | Boiling Anhydrous Ethanol | Soluble[2] |

| Halogenated Hydrocarbon | Methylene Chloride | Soluble[2] | |

| Aliphatic Hydrocarbon | Light Petroleum | Slightly Soluble[2] | |

| Alcohol | Anhydrous Ethanol | Practically Insoluble[2] |

Table 2: Comparative Quantitative Solubility Data of Stearic Acid

Stearic acid is a component of many wax esters and its solubility provides a useful, albeit imperfect, proxy for the behavior of larger ester molecules.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (g / 100g solvent) |

| Polar Protic | Ethanol | 28 | ~4.5 |

| 40 | ~10.5 | ||

| Polar Protic | Methanol | 28 | ~1.5 |

| 40 | ~3.5 | ||

| Polar Aprotic | Ethyl Acetate | 28 | ~11.5 |

| 40 | ~23.5 | ||

| Polar Aprotic | Acetone | 28 | ~3.0 |

| 40 | ~7.0 |

Note: The data for stearic acid is adapted from Heryanto et al. (2007) and is provided for illustrative purposes.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the isothermal gravimetric method is a standard and reliable approach.

Isothermal Gravimetric Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of choice

-

Temperature-controlled shaker or water bath

-

Analytical balance (accuracy ±0.0001 g)

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Syringe with a compatible filter (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

-

Pre-weighed evaporation dishes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several sealed vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Record the total weight of the evaporation dish and the filtered solution.

-

Place the evaporation dish in a drying oven or vacuum desiccator at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved this compound: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility: (Mass of dissolved this compound / Mass of solvent) * 100. This expresses the solubility in g/100g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isothermal gravimetric solubility determination of this compound.

References

Natural sources and occurrence of behenyl arachidate

An In-depth Technical Guide to the Natural Sources and Occurrence of Behenyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CH₃(CH₂)₂₁COO(CH₂)₁₉CH₃) is a saturated wax ester composed of behenyl alcohol and arachidic acid. As a member of the long-chain wax ester family, it possesses properties that make it of interest in various industrial applications, including cosmetics, pharmaceuticals, and as a specialty lubricant. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, details experimental protocols for its analysis, and presents the available data on its concentration in natural waxes. While specific quantitative data for this compound remains elusive in the current body of scientific literature, this guide synthesizes the existing knowledge to infer its likely presence and potential concentration in various natural sources.

Natural Occurrence of this compound

This compound is found as a minor component of the complex mixture of lipids that constitute natural waxes. These waxes are typically found on the cuticle of plant leaves and in the secretions of certain insects, where they serve as a protective barrier against environmental stressors.

Plant-Based Sources

The primary natural sources of this compound are plant-derived waxes, where it exists alongside a variety of other wax esters, free fatty acids, fatty alcohols, and hydrocarbons.

-

Carnauba Wax (Copernicia prunifera): Carnauba wax, obtained from the leaves of the Brazilian palm tree, is a complex mixture of esters. While specific percentages for this compound are not detailed, the composition includes esterified fatty diols (around 20%), methoxylated or hydroxylated cinnamic acid (10%), and hydroxylated fatty acids (6%)[1]. The fatty acid esters, which make up 80-85% of the wax, are primarily derived from C16-C24 fatty acids and C18, C30, and C32 fatty alcohols[1][2]. This compound, a C42 ester, falls within the expected range of wax esters in carnauba wax.

-

Sunflower Wax (Helianthus annuus): The wax found in sunflower oil is composed mainly of esters with carbon atom numbers ranging from 36 to 48, with a high concentration in the C40 to C42 fraction[3][4]. This strongly suggests the presence of this compound (a C42 ester). The constituent fatty acids in sunflower wax esters are primarily C20 and C22, while the major fatty alcohols range from C24 to C28.

-

Rice Bran Wax (Oryza sativa): Rice bran wax is another potential source, although the typical composition suggests that this compound may be less prevalent than in other waxes. The main components are esters of C22 (behenic) and C24 (lignoceric) fatty acids with C26 (ceryl) and C30 (melissyl) alcohols, leading to longer-chain wax esters.

-

Other Plant Cuticular Waxes: this compound is likely a component of the cuticular waxes of various other plants. Plant cuticular waxes are complex mixtures of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, ketones, and wax esters. The specific composition of these waxes varies significantly between plant species.

Animal-Based Sources

While less documented, there is a possibility of this compound occurrence in animal-derived waxes.

-

Human Meibum: Research into the composition of human meibomian gland secretions, the oily layer of the tear film, has utilized this compound as a standard for the analysis of wax esters. This suggests that it may be present, albeit likely in very small quantities, in human physiological secretions.

Quantitative Data on this compound Occurrence

Table 1: Composition of Select Natural Waxes Potentially Containing this compound

| Natural Source | Total Wax Ester Content (%) | Predominant Wax Ester Carbon Numbers | Fatty Acid Chain Lengths | Fatty Alcohol Chain Lengths | Inferred Presence of this compound (C42) |

| Carnauba Wax | 80-85 | C36-C62 | C16-C24 | C18, C30, C32 | Likely, as a minor component |

| Sunflower Wax | ~66 (in crude wax) | C36-C48 (high in C40-C42) | C20, C22 | C24-C28 | Highly Likely |

| Rice Bran Wax | >90 | C44-C64 | C22, C24 | C26, C30 | Unlikely to be a major component |

Experimental Protocols for Analysis

The analysis of this compound in natural sources involves extraction of the total lipid content, followed by separation and quantification of the wax ester fraction. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are the most common analytical techniques employed.

Extraction of Waxes from Plant Material

A general protocol for the extraction of cuticular waxes from plant leaves is as follows:

-

Sample Preparation: Fresh or dried plant leaves are collected and cleaned of any surface debris.

-

Solvent Extraction: The leaves are immersed in a non-polar solvent such as chloroform or hexane for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.

-

Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the crude wax extract.

Separation and Quantification of Wax Esters by GC-MS

The following is a generalized protocol for the analysis of wax esters using GC-MS.

-

Sample Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the fatty acid components of the wax esters can be transesterified to their corresponding fatty acid methyl esters (FAMEs) by heating the sample with methanolic HCl or BF₃-methanol. The resulting fatty alcohols can then be silylated (e.g., with BSTFA) to form trimethylsilyl (TMS) ethers.

-

Gas Chromatography (GC):

-

Column: A high-temperature, non-polar capillary column (e.g., DB-5ht, VF-5ht) is typically used.

-

Injector: A split/splitless or on-column injector is used, with a high inlet temperature (e.g., 320-340 °C) to ensure volatilization of the high molecular weight wax esters.

-

Oven Temperature Program: A temperature program is employed to separate the different wax ester components, typically starting at a lower temperature (e.g., 150 °C) and ramping up to a high final temperature (e.g., 350-380 °C).

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The identification of this compound is based on its retention time and the fragmentation pattern of its mass spectrum. The characteristic fragment ions for this compound would include the molecular ion (m/z 620.6) and fragment ions corresponding to the behenyl alcohol and arachidic acid moieties. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

-

A study on human meibum utilized this compound as a standard and reported its fragmentation pattern in GC-ion trap MS. The analysis produced a molecular ion at m/z 620.4 and fragment ions corresponding to the arachidic acid residue (m/z 312.3) and the behenyl alcohol moiety (m/z 353.4).

Visualizations

Caption: Occurrence of this compound in Natural Sources.

Caption: GC-MS Analysis Workflow for this compound.

Conclusion

This compound is a naturally occurring wax ester found primarily in plant cuticular waxes, with sunflower wax and carnauba wax being the most probable significant sources. While direct quantitative data for this specific ester is lacking in the current scientific literature, its presence can be inferred from the detailed compositional analyses of these waxes. The established analytical protocols, particularly GC-MS, provide a robust framework for the future quantification of this compound in these and other natural sources. Further research is warranted to elucidate the precise concentrations of this compound in various natural waxes to better understand its distribution and potential for commercial exploitation.

References

Behenyl Arachidate: A Technical Guide to its Function in Applied Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl arachidate is a long-chain wax ester, a class of lipids characterized by their chemical inertness and physical properties that make them suitable for a variety of applications in cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of the known functions of this compound in the context of biological systems. A thorough review of the existing scientific literature reveals that the primary role of this compound is not as a biologically active molecule with specific signaling or metabolic functions, but rather as an excipient that imparts desirable physical characteristics to topical formulations. Its principal function is to support and enhance the skin's natural barrier through its emollient and occlusive properties. This document summarizes the physicochemical properties of this compound and related compounds, outlines its role in topical applications, and discusses the general metabolism of ingested wax esters. Experimental protocols for assessing the impact of formulations containing such esters on skin barrier function are also provided.

Introduction

This compound (C42H84O2) is the ester of behenyl alcohol (a 22-carbon fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). It belongs to the class of compounds known as wax esters, which are prevalent in nature, serving as protective coatings on plant leaves and in the sebum of animal skin[1][2][3]. In commercial applications, this compound is utilized primarily in the cosmetic and personal care industries as a skin-conditioning agent, emollient, and viscosity-increasing agent. While it is applied to biological systems, its role is largely understood to be passive and structural, rather than interactive in a metabolic or signaling capacity. This guide will synthesize the available information to provide a clear understanding of its function.

Physicochemical and Toxicological Data

The properties of this compound are similar to other long-chain wax esters, such as the more frequently studied behenyl behenate. These properties, particularly its solid, waxy nature at room temperature and its lipophilicity, are key to its function in topical formulations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Behenyl Behenate | Source |

| CAS Number | 42232-87-1 | 17671-27-1 | [4][5] |

| Molecular Formula | C42H84O2 | C44H88O2 | |

| Molecular Weight | 621.12 g/mol | 649.17 g/mol | |

| Appearance | Solid | White to yellowish, hard granules | |

| Solubility | Insoluble in water | Water-insoluble | |

| Melting Point | Not specified | 70 - 74°C (158 - 165°F) |

Table 2: Summary of Toxicological Information for Related Alkyl Esters

| Endpoint | Result | Source |

| Acute Toxicity | Not classified as acutely toxic | |

| Skin Irritation | Not expected to cause irritation in formulations | |

| Sensitization | Not a sensitizer | |

| Systemic Toxicity | Unlikely following skin contact | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Safety Assessment | Safe for use in cosmetics when formulated to be non-irritating |

Function in Topical Biological Systems: Skin Barrier Support

The primary function of this compound in biological systems is as an inactive but functional ingredient in topical products. It acts as an emollient and an occlusive agent, enhancing the skin's barrier function.

-

Emollient Properties: As an emollient, it helps to soften and smooth the skin by filling in the spaces between corneocytes.

-

Occlusive Properties: It forms a thin, non-greasy, water-repellent film on the skin's surface. This film reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration.

The interaction is physical, occurring at the level of the stratum corneum, rather than pharmacological.

Experimental Protocol: In Vivo Evaluation of Transepidermal Water Loss (TEWL)

This protocol describes a standard non-invasive method to quantify the effect of a topical formulation containing this compound on the skin's barrier function.

-

Subject Recruitment: Recruit healthy volunteers with no active skin conditions on the test sites (e.g., volar forearm). Acclimatize subjects to the testing room conditions (e.g., 20-22°C, 40-60% humidity) for at least 20 minutes.

-

Baseline Measurement: Measure baseline TEWL on designated test sites using an open-chamber evaporimeter (e.g., Tewameter®).

-

Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound) and a control formulation (vehicle without this compound) to the respective test sites. A site with no application will also be monitored.

-

Post-Application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.

-

Data Analysis: Calculate the mean TEWL values for each treatment group at each time point. A statistically significant decrease in TEWL for the this compound formulation compared to baseline and the control indicates an improvement in skin barrier function through occlusion.

Metabolism of Ingested Long-Chain Wax Esters

While this compound is primarily used topically, it is useful to understand the biological fate of wax esters when ingested, as this represents a direct metabolic interaction. Dietary wax esters are known to be hydrolyzed in the gastrointestinal tract.

Wax esters are hydrolyzed by a bile salt-dependent pancreatic carboxyl esterase, which breaks the ester bond to release a long-chain fatty acid and a long-chain fatty alcohol. These components are then absorbed by the intestinal mucosa. The efficiency of this process in mammals is noted to be lower than for triglycerides. Some studies suggest that the absorbed very-long-chain fatty acids and alcohols may play a role in regulating cholesterol metabolism.

Experimental Protocol: In Vitro Hydrolysis of a Wax Ester

This protocol provides a method to assess the susceptibility of a wax ester like this compound to enzymatic hydrolysis.

-

Substrate Preparation: Prepare an emulsion of this compound. Dissolve a known quantity of the wax ester in a minimal amount of a suitable solvent (e.g., ethanol) and then disperse it in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts (e.g., sodium taurocholate) to create a stable emulsion.

-

Enzyme Solution: Prepare a solution of pancreatic lipase or a specific carboxyl ester lipase in the same buffer.

-

Reaction Initiation: Add the enzyme solution to the substrate emulsion to start the reaction. Incubate the mixture at 37°C with constant stirring.

-

Reaction Monitoring: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution to lower the pH or a lipase inhibitor).

-

Product Quantification: Extract the lipids from the aliquots using a solvent system (e.g., hexane:isopropanol). Analyze the extracted lipids using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the remaining this compound and the released arachidic acid and behenyl alcohol.

-

Data Analysis: Plot the concentration of the hydrolysis products over time to determine the rate of the enzymatic reaction.

Conclusion

The available scientific evidence indicates that the function of this compound in biological systems is primarily as a functional, yet biologically inert, excipient in topical applications. Its value lies in its physicochemical properties as a wax ester, which allow it to act as an effective emollient and occlusive agent. In this role, it supports the integrity of the skin's lipid barrier and aids in maintaining hydration by reducing transepidermal water loss. There is currently no substantial evidence in the public domain to suggest that this compound possesses specific, intrinsic biological activity, such as engaging in cell signaling or acting as a substrate in metabolic pathways within the skin. While ingested wax esters are known to be hydrolyzed and absorbed, the primary use and function of this compound remain in the realm of topical formulation science, where it contributes to the physical structure and performance of the product on the skin surface.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Behenyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl arachidate, also known as behenyl behenate, is a saturated wax ester derived from the esterification of behenyl alcohol (a C22 fatty alcohol) and arachidic acid (a C20 saturated fatty acid). Its chemical formula is C42H84O2. Due to its high melting point, waxy texture, and excellent emollient properties, this compound finds applications in various industries, including cosmetics, pharmaceuticals, and food as a structuring agent, thickener, and stabilizer. In the pharmaceutical industry, it is of particular interest for its potential use in controlled-release drug delivery systems, where its thermal stability is a critical parameter for manufacturing processes such as hot-melt extrusion and spray congealing. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available scientific literature and data from analogous long-chain esters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | Behenyl behenate, Docosyl eicosanoate | |

| CAS Number | 20249-53-6 | |

| Molecular Formula | C42H84O2 | |

| Molecular Weight | 621.1 g/mol | |

| Melting Point | 70 - 74 °C | [1] |

Thermal Stability and Degradation Profile

The thermal stability of this compound is a crucial factor for its application in manufacturing processes that involve elevated temperatures. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

While specific TGA and DSC data for pure this compound are not extensively available in the public domain, a representative thermal profile can be constructed based on the analysis of similar long-chain wax esters and general knowledge of lipid thermal decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting transition.

Key Thermal Events for this compound (DSC)

| Parameter | Estimated Value |

| Melting Onset Temperature (Tonset) | ~ 65 - 70 °C |

| Melting Peak Temperature (Tpeak) | ~ 71 - 74 °C |

| Enthalpy of Fusion (ΔHf) | High (characteristic of waxes) |

The sharp melting endotherm indicates a high degree of crystallinity. The enthalpy of fusion, which is the energy required to melt the substance, is expected to be significant, a common characteristic of crystalline waxes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability and decomposition kinetics of the material. Based on data from analogous long-chain esters like behenyl stearate and other waxes, the thermal degradation of this compound is expected to occur at temperatures significantly above its melting point.

Estimated Thermal Degradation Profile of this compound (TGA)

| Parameter | Estimated Value Range |

| Onset of Decomposition (Tonset) | 200 - 250 °C |

| Temperature of Maximum Weight Loss (Tmax) | 250 - 350 °C |

| Final Residue at 600 °C | < 1% |

The degradation of this compound is likely to proceed in a single major step, corresponding to the cleavage of the ester bond and subsequent decomposition of the resulting fatty acid and fatty alcohol. The low residual mass at high temperatures indicates a clean decomposition into volatile products.

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below. These protocols are based on standard methods for analyzing waxes and long-chain esters.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The pan is then hermetically sealed.

-

Atmosphere: The DSC cell is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat from 25 °C to 100 °C at a constant heating rate of 10 °C/min. This initial heating scan is used to erase the sample's prior thermal history.

-

Hold at 100 °C for 5 minutes to ensure complete melting.

-

Cool from 100 °C to 25 °C at a controlled rate of 10 °C/min to observe crystallization behavior.

-

Heat from 25 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min to observe the melting and any subsequent thermal events.

-

-

Data Analysis: The melting point (onset and peak) and the enthalpy of fusion are determined from the second heating scan.

Thermogravimetric Analysis (TGA) Protocol

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: The analysis is typically performed under a dynamic inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to sweep away volatile decomposition products.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for DSC and TGA analysis of this compound.

Putative Thermal Degradation Pathway

The thermal degradation of long-chain esters like this compound is generally initiated by the cleavage of the ester bond.

Caption: Proposed initial step in the thermal degradation of this compound.

Conclusion

This compound is a thermally stable wax ester with a melting point in the range of 70-74 °C. Its decomposition begins at temperatures exceeding 200 °C, making it suitable for pharmaceutical manufacturing processes that utilize elevated temperatures. The degradation proceeds primarily through the cleavage of the ester linkage, followed by the decomposition of the resulting fatty alcohol and fatty acid into smaller volatile fragments, leaving minimal residue. For critical applications, it is recommended to perform specific TGA and DSC analyses on the particular grade of this compound being used to obtain precise thermal stability data.

References

The Crystalline Architecture of Behenyl Arachidate: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Behenyl Arachidate and its Crystalline Nature

This compound is a saturated wax ester composed of behenyl alcohol (a C22 fatty alcohol) and arachidic acid (a C20 saturated fatty acid). Its long, linear hydrocarbon chains confer a highly crystalline nature at ambient temperatures, a property pivotal to its applications in pharmaceuticals, cosmetics, and material science. The precise arrangement of molecules in the solid state, or its crystal structure, governs critical physicochemical properties including melting point, solubility, dissolution rate, and mechanical strength.

Long-chain lipids like this compound are well-known to exhibit polymorphism—the ability to exist in multiple crystalline forms, each with a distinct molecular packing arrangement and thermodynamic stability. Understanding and controlling this polymorphism is a critical aspect of research and product development.

Expected Polymorphism in this compound

Based on extensive studies of similar long-chain esters, this compound is expected to exhibit at least three primary polymorphic forms: α (alpha), β' (beta-prime), and β (beta). These forms differ in their sub-cell packing, which describes the cross-sectional arrangement of the long hydrocarbon chains.

-

α (Alpha) Form: This is the thermodynamically least stable polymorph, typically formed upon rapid cooling from the molten state. It is characterized by a hexagonal sub-cell packing, which allows for rotational disorder of the alkyl chains. This form has a lower melting point and is often translucent or waxy in appearance.

-

β' (Beta-Prime) Form: Exhibiting intermediate stability, the β' form possesses an orthorhombic sub-cell packing. This arrangement is more ordered than the α form but less so than the β form. In many applications, such as in fats and cosmetics, the β' form is desirable due to its small, fine-grained crystalline structure which can impart a smooth texture.

-

β (Beta) Form: This is the most stable polymorphic form, characterized by a triclinic sub-cell packing. The molecules are packed in a more ordered, parallel arrangement, resulting in a higher melting point and greater density. Over time, less stable forms (α and β') will tend to transition to the β form.

The transitions between these polymorphic forms are influenced by factors such as temperature, cooling rate, solvent presence, and impurities.

Quantitative Data on Analogous Long-Chain Esters

While specific quantitative data for this compound is unavailable, the following tables summarize representative data for analogous long-chain esters and related compounds to provide a comparative framework.

Table 1: Thermal Properties of Common Polymorphs in Long-Chain Esters (Representative Data)

| Polymorph | Sub-Cell Packing | Typical Melting Point Range (°C) | Enthalpy of Fusion (ΔH) | Characteristics |

| α | Hexagonal | Lower | Lowest | Least stable, formed by rapid cooling |

| β' | Orthorhombic | Intermediate | Intermediate | Metastable, often desired for texture |

| β | Triclinic | Higher | Highest | Most stable, highest density |

Note: Absolute values are highly dependent on the specific molecule, including chain length and purity.

Table 2: X-ray Diffraction Short Spacings for Identifying Polymorphs in Waxes and Fats

| Polymorph | Characteristic Short Spacing(s) (Å) |

| α | ~4.15 (single, strong peak) |

| β' | ~4.2 and ~3.8 (two strong peaks) |

| β | ~4.6 (strongest peak) and multiple other peaks |

Table 3: Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C42H84O2 | 621.12 | ~75-80 |

| Behenyl Behenate | C44H88O2 | 649.17 | ~70-74[1] |

| Glyceryl Behenate | (C21H43COO)3C3H5 | 1140.96 | ~70 |

Experimental Protocols for Crystalline Structure Characterization

The characterization of the crystalline structure of this compound would involve a combination of analytical techniques. The detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transition temperatures (melting, crystallization) and enthalpies, and to identify polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its melting point (e.g., 100°C) for 5 minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization point (e.g., 0°C). This records the crystallization exotherm.

-

Hold at the low temperature for 5 minutes.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to 100°C. This records the melting endotherm(s).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization events. Integrate the peak areas to calculate the enthalpy of transitions. The presence of multiple peaks during heating can indicate polymorphic transitions.

Powder X-ray Diffraction (PXRD)

Objective: To identify the polymorphic form(s) present and determine the crystal lattice parameters.

Methodology:

-

Sample Preparation: Gently grind the solid this compound sample to a fine, homogenous powder. Pack the powder into a sample holder, ensuring a flat, even surface.

-

Instrument Setup: Mount the sample holder in the diffractometer. Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

-

Data Acquisition: Scan the sample over a range of 2θ angles. A typical scan for lipids would cover both the wide-angle region (WAXS, 2θ = 15-25°), which provides information on the sub-cell packing, and the small-angle region (SAXS, 2θ = 1-10°), which reveals the long-range lamellar spacing.

-

Data Analysis:

-

Polymorph Identification: Analyze the WAXS pattern. A single strong peak around 4.15 Å indicates the α form. Two strong peaks around 4.2 Å and 3.8 Å suggest the β' form. A strong peak at approximately 4.6 Å is characteristic of the β form.

-

Lattice Parameters: Index the peaks in the SAXS and WAXS patterns to determine the unit cell dimensions and space group.

-

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology and size of the this compound crystals.

Methodology:

-

Sample Preparation: Mount a small amount of the crystalline sample onto an SEM stub using double-sided carbon tape. For samples crystallized from a solvent, a drop of the suspension can be placed on the stub and the solvent allowed to evaporate.

-

Sputter Coating: As this compound is non-conductive, the sample must be coated with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.

-

Imaging: Introduce the coated sample into the SEM vacuum chamber. Apply an appropriate accelerating voltage (e.g., 5-15 kV) and scan the electron beam across the sample.

-

Data Analysis: Capture images at various magnifications to observe the overall crystal habit (e.g., needles, platelets, spherulites) and surface features. The morphology can often be correlated with the polymorphic form.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization process.

Caption: Workflow for the characterization of this compound crystalline structure.

Caption: Relationship and transitions between the common polymorphs of long-chain esters.

Conclusion

While the definitive crystal structure of this compound remains to be published, a robust understanding of its likely polymorphic behavior can be extrapolated from the extensive research on analogous long-chain wax esters. It is anticipated to exhibit α, β', and β polymorphs, each with distinct thermal and structural characteristics. The application of standard analytical techniques such as DSC, PXRD, and SEM is essential for a comprehensive characterization of its solid-state properties. For researchers and drug development professionals, a thorough investigation of these crystalline properties is paramount for ensuring product performance, stability, and regulatory compliance. Further research involving single-crystal X-ray diffraction would be invaluable in providing a definitive solution to its crystal structure.

References

Behenyl Arachidate: A Comprehensive Safety and Toxicity Profile for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the safety and toxicity profile of behenyl arachidate, a wax ester commonly used in the cosmetics industry. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental methodologies, and metabolic insights.

Executive Summary

This compound, the ester of behenyl alcohol and arachidic acid, belongs to the broader class of alkyl esters. Extensive reviews by regulatory and scientific bodies, such as the Cosmetic Ingredient Review (CIR) Expert Panel, have consistently found these compounds to be safe for their intended use in cosmetics, provided they are formulated to be non-irritating.[1][2][3][4] While specific quantitative toxicity data for this compound is limited in publicly accessible literature, a comprehensive safety profile can be extrapolated from data on structurally related alkyl esters and their constituent fatty acids and alcohols. This guide synthesizes the available information to provide a robust overview of the toxicological profile of this compound.

Chemical and Physical Properties

This compound is a saturated wax ester with the following properties:

| Property | Value | Reference |

| Chemical Name | Docosyl eicosanoate | [5] |

| CAS Number | 42232-87-1 | |

| Molecular Formula | C42H84O2 | |

| Molecular Weight | 621.12 g/mol | |

| Physical State | Solid at room temperature | |

| Purity (Typical) | >99% |

Toxicological Data Summary

Table 1: Summary of Toxicological Endpoints for this compound and Related Alkyl Esters

| Toxicological Endpoint | Result/Conclusion | Comments |

| Acute Oral Toxicity | Data not available for this compound. Alkyl esters are generally considered to have low acute oral toxicity. | Based on the safety assessment of the alkyl esters group by the CIR. |

| Acute Dermal Toxicity | Data not available for this compound. Expected to be low due to poor dermal absorption. | Based on the safety assessment of the alkyl esters group by the CIR. |

| Skin Irritation | Not classified as a skin irritant. | Formulations containing this compound should be designed to be non-irritating. |

| Eye Irritation | May cause slight irritation. | As with most cosmetic ingredients, direct contact with eyes should be avoided. |

| Skin Sensitization | Not classified as a skin sensitizer. | Based on the safety assessment of the alkyl esters group by the CIR. |

| Genotoxicity/Mutagenicity | Data not available for this compound. No mutagenic activity would be expected based on its structure. | The Ames test is a common method for assessing mutagenicity. |

| Reproductive and Developmental Toxicity | Data not available for this compound. No adverse effects are expected based on the safety of its constituents. | Studies on related compounds like behenyl alcohol show no evidence of reproductive or developmental toxicity. |

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections describe the standard methodologies that would be employed to assess the safety of a substance like this compound, according to internationally recognized guidelines.

Acute Dermal Irritation/Corrosion

The potential for a substance to cause skin irritation or corrosion is typically assessed using the OECD Test Guideline 404.

Experimental Workflow for OECD 404

Skin Sensitization: Local Lymph Node Assay (LLNA)

The Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of a substance, as detailed in OECD Test Guideline 442B.

Experimental Workflow for LLNA

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical, following OECD Test Guideline 471.

Experimental Workflow for Ames Test

Metabolism and Potential Pathways

This compound, as a wax ester, is expected to undergo hydrolysis in the body, breaking down into its constituent fatty alcohol (behenyl alcohol) and fatty acid (arachidic acid). This process is catalyzed by esterases.

Metabolic Fate of this compound

Following oral ingestion, wax esters are hydrolyzed by lipases and carboxylesterases in the digestive tract. The resulting behenyl alcohol and arachidic acid are then absorbed and can enter into their respective metabolic pathways. Behenyl alcohol can be oxidized to the corresponding fatty acid, while arachidic acid can undergo β-oxidation for energy production or be incorporated into other lipids.

Generalized Metabolic Pathway of this compound

Conclusion